molecular formula C6H12FNO B13248427 1-(Cyclopropylamino)-3-fluoropropan-2-ol

1-(Cyclopropylamino)-3-fluoropropan-2-ol

Cat. No.: B13248427
M. Wt: 133.16 g/mol
InChI Key: PALRDLAFVRVYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylamino)-3-fluoropropan-2-ol is an organic compound that features a cyclopropylamino group, a fluorine atom, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylamino)-3-fluoropropan-2-ol typically involves the following steps:

    Cyclopropylamine Formation: Cyclopropylamine can be synthesized through the reaction of cyclopropyl bromide with ammonia or an amine source under basic conditions.

    Hydroxylation: The hydroxyl group can be introduced through various methods, including the reduction of a carbonyl group or the hydrolysis of an ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylamino)-3-fluoropropan-2-ol can undergo several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the fluorine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Alkanes or alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(Cyclopropylamino)-3-fluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylamino)-3-fluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylamino group may interact with active sites, while the fluorine atom can influence the compound’s reactivity and binding affinity. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylamino)-2-fluoropropan-2-ol
  • 1-(Cyclopropylamino)-3-chloropropan-2-ol
  • 1-(Cyclopropylamino)-3-bromopropan-2-ol

Uniqueness

1-(Cyclopropylamino)-3-fluoropropan-2-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

1-(cyclopropylamino)-3-fluoropropan-2-ol

InChI

InChI=1S/C6H12FNO/c7-3-6(9)4-8-5-1-2-5/h5-6,8-9H,1-4H2

InChI Key

PALRDLAFVRVYTE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC(CF)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.